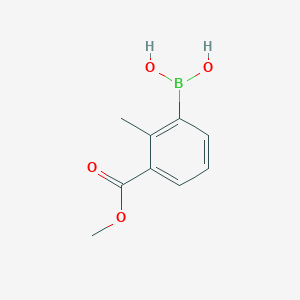![molecular formula C21H24N4O4S3 B2576138 (4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)(1-(噻吩-2-基磺酰基)吡咯烷-2-基)甲酮 CAS No. 1097638-90-8](/img/structure/B2576138.png)
(4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)(1-(噻吩-2-基磺酰基)吡咯烷-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O4S3 and its molecular weight is 492.63. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物,与所讨论化合物具有相似的结构,已被发现具有抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已显示出对甲型流感的抑制作用 .
抗炎和镇痛活性
与所讨论化合物结构相似的化合物,如 (S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺,已显示出抗炎和镇痛活性 .
抗癌活性
取代的 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物已显示出对各种癌细胞系的细胞毒活性,包括 BT-474、HeLa、MCF-7 和 NCI-H460 . 这表明所讨论化合物可能也具有潜在的抗癌应用。
微管聚合抑制
化合物 10ec,一种取代的 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物,已被发现抑制微管聚合 . 这表明所讨论化合物也可能作为微管聚合抑制剂具有潜力。
凋亡诱导
化合物 10ec 也已被发现诱导 BT-474 细胞凋亡 . 这表明所讨论化合物也可能作为凋亡诱导剂具有潜力。
细胞周期阻滞
化合物 10ec 已被发现诱导细胞周期阻滞在亚 G1 期和 G2/M 期 . 这表明所讨论化合物也可能作为细胞周期阻滞诱导剂具有潜力。
作用机制
Target of Action
Compounds with benzothiazole and piperazine moieties have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
These compounds often act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit various biological activities as oxidosqualene cyclase inhibitors .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some benzothiazole derivatives have been found to have antibacterial and antifungal activities .
生化分析
Biochemical Properties
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through binding to the colchicine binding site on tubulin, thereby preventing the formation of microtubules . Additionally, the compound may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including BT-474, HeLa, and MCF-7 . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it affects cell cycle progression by causing cell cycle arrest at specific phases, such as the G2/M phase . These cellular effects highlight the potential of the compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors, modulating their activity and influencing gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and cell cycle arrest in cancer cells, even after prolonged exposure . These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways ensure the compound’s clearance from the body and influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific cellular components .
Subcellular Localization
The subcellular localization of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, the presence of targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .
属性
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S3/c1-29-16-6-2-7-17-19(16)22-21(31-17)24-12-10-23(11-13-24)20(26)15-5-3-9-25(15)32(27,28)18-8-4-14-30-18/h2,4,6-8,14-15H,3,5,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOSIHKWOHHLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
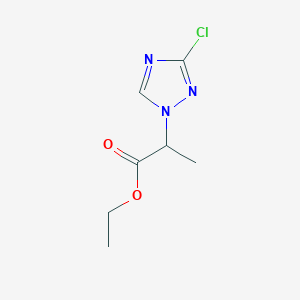
![5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2576060.png)
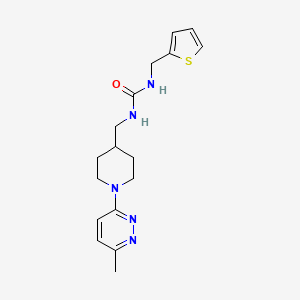

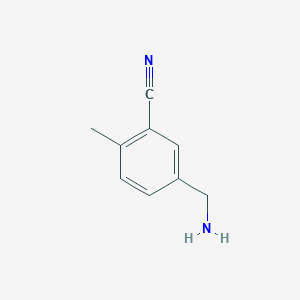
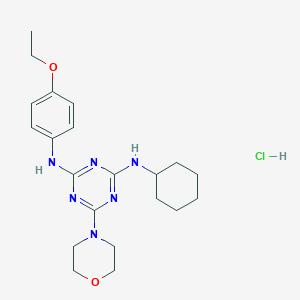
![3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2576067.png)
![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)
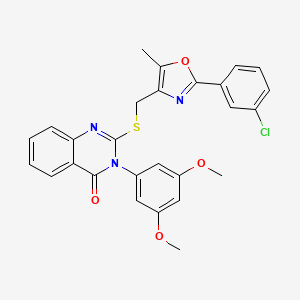
![2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline](/img/structure/B2576072.png)
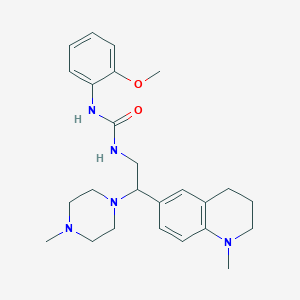
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)

